2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]-
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Overview
Description
N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide is a compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 4-aminobenzoyl chloride, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the furan moiety.
Furan-2-carboxamide: Contains the furan ring but not the thiophene ring.
N-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of the thiophene moiety.
Uniqueness
N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide is unique due to the presence of both furan and thiophene rings, which contribute to its diverse biological activities and potential therapeutic applications. The combination of these two heterocyclic systems in a single molecule enhances its chemical reactivity and biological efficacy .
Properties
Molecular Formula |
C16H11NO3S |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H11NO3S/c18-15(14-4-2-10-21-14)11-5-7-12(8-6-11)17-16(19)13-3-1-9-20-13/h1-10H,(H,17,19) |
InChI Key |
PBMXZXDJXFMWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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